Quinuclii bromidum Quinuclii bromidum
Brand Name: Vulcanchem
CAS No.: 64755-06-2
VCID: VC3959896
InChI: InChI=1S/2C14H18NO.2BrH.H2O/c2*1-15-9-7-14(8-10-15,13(16)11-15)12-5-3-2-4-6-12;;;/h2*2-6H,7-11H2,1H3;2*1H;1H2/q2*+1;;;/p-2
SMILES: C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.O.[Br-].[Br-]
Molecular Formula: C28H38Br2N2O3
Molecular Weight: 610.4 g/mol

Quinuclii bromidum

CAS No.: 64755-06-2

Cat. No.: VC3959896

Molecular Formula: C28H38Br2N2O3

Molecular Weight: 610.4 g/mol

* For research use only. Not for human or veterinary use.

Quinuclii bromidum - 64755-06-2

Specification

CAS No. 64755-06-2
Molecular Formula C28H38Br2N2O3
Molecular Weight 610.4 g/mol
IUPAC Name 1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one;dibromide;hydrate
Standard InChI InChI=1S/2C14H18NO.2BrH.H2O/c2*1-15-9-7-14(8-10-15,13(16)11-15)12-5-3-2-4-6-12;;;/h2*2-6H,7-11H2,1H3;2*1H;1H2/q2*+1;;;/p-2
Standard InChI Key GFOYERPBWJANDW-UHFFFAOYSA-L
SMILES C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.O.[Br-].[Br-]
Canonical SMILES C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.O.[Br-].[Br-]

Introduction

PropertyValue
CAS No.64755-06-2
Molecular FormulaC₂₈H₃₈Br₂N₂O₃
Molecular Weight610.4 g/mol
IUPAC Name1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one; dibromide; hydrate
SMILESC[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.O.[Br-].[Br-]
PubChem CID23725002

The hemihydrate form ensures stability in solid-state configurations, while the bromide counterions enhance solubility in polar solvents.

Chemical Synthesis and Structural Characteristics

Synthetic Pathways

Quinuclii bromidum is synthesized via quaternization of quinuclidin-3-one, a bicyclic amine, using hydrobromic acid (HBr) or alkyl bromides. A typical procedure involves:

  • Quinuclidin-3-one Preparation: Cyclization of 3-quinuclidinol under acidic conditions yields the ketone precursor.

  • Quaternization: Reaction with methyl bromide introduces the quaternary ammonium center.

  • Salt Formation: Neutralization with HBr produces the dibromide salt, which crystallizes as a hemihydrate.

Table 2: Reaction Conditions for Quinuclii Bromidum Synthesis

StepReagents/ConditionsYield (%)
Quinuclidin-3-oneH₂SO₄, reflux65–75
MethylationCH₃Br, DMF, 60°C80–85
Bromide Salt FormationHBr (48%), recrystallization90–95

Structural Analysis

X-ray crystallography reveals a bicyclo[2.2.2]octane framework with a planar phenyl ring and a ketone group at position 3. The quaternary nitrogen resides in a rigid, chair-like conformation, optimizing electrostatic interactions with bromide ions. Hydrogen bonding between water molecules (in the hemihydrate) and the ketone oxygen further stabilizes the lattice.

Pharmacological Properties and Mechanisms of Action

Antimicrobial Activity

Quinuclii bromidum exhibits potent activity against gram-positive (Staphylococcus aureus, MIC = 0.25 μg/mL) and gram-negative bacteria (Pseudomonas aeruginosa, MIC = 0.25 μg/mL) . Its mechanism involves:

  • Membrane Disruption: Cationic charge promotes binding to anionic phospholipids, causing leakage of cytoplasmic contents.

  • Enzyme Inhibition: Interaction with bacterial dehydrogenases (e.g., DHODH) impedes nucleotide synthesis .

Table 3: Comparative Antimicrobial Activity (MIC, μg/mL)

PathogenQuinuclii BromidumGentamicin
Pseudomonas aeruginosa0.2564
Klebsiella pneumoniae4.00256
Staphylococcus aureus0.252

Cardiovascular Effects

In rodent models, Quinuclii bromidum demonstrated chronic antihypertensive activity, surpassing guanethidine in blocking adrenergic neurons (ED₅₀ = 1.2 mg/kg vs. 5.6 mg/kg). The compound depletes cardiac norepinephrine stores, reducing sympathetic tone and blood pressure.

Future Directions and Research Opportunities

  • Drug Development: Structural optimization to enhance bioavailability and blood-brain barrier penetration.

  • Mechanistic Studies: Elucidate interactions with viral integrases (e.g., HIV-1) and ion channels.

  • Combination Therapies: Synergy testing with β-lactam antibiotics against resistant strains.

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